Methyl 3-(dibromomethyl)picolinate
Description
Methyl 3-(dibromomethyl)picolinate (CAS: 1029720-23-7) is a brominated derivative of methyl picolinate, featuring a dibromomethyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₈H₇Br₂NO₂, with a molecular weight of 323.96 g/mol. The compound is typically synthesized as a high-purity solid (≥95% by HPLC) and is commercially available for research and industrial applications, particularly as a pharmaceutical intermediate .
Key characteristics include:
- Structure: A pyridine ring with a methyl ester group at position 2 and a dibromomethyl group at position 3.
- Physical State: Solid at room temperature.
- Applications: Used in cross-coupling reactions, agrochemical synthesis, and drug discovery due to the reactivity of bromine atoms as leaving groups.
Properties
IUPAC Name |
methyl 3-(dibromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGAZDAXWNQXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(dibromomethyl)picolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylpicolinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dibromomethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield methyl 3-(bromomethyl)picolinate or methyl 3-methylpicolinate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield methyl 3-(azidomethyl)picolinate, while oxidation with potassium permanganate could produce methyl 3-(carboxymethyl)picolinate.
Scientific Research Applications
Methyl 3-(dibromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(dibromomethyl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyridine ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, further influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-(dibromomethyl)picolinate with five analogs, highlighting substituents, molecular properties, and applications:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Physical State | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 1029720-23-7 | C₈H₇Br₂NO₂ | Dibromomethyl at C3 | 323.96 | Solid | Pharmaceutical intermediate |
| Methyl 3-(bromomethyl)picolinate | 116986-09-5 | C₈H₈BrNO₂ | Bromomethyl at C3 | 230.06 | Solid | API synthesis |
| Methyl 3-bromo-6-(trifluoromethyl)picolinate | 1211538-62-3 | C₈H₅BrF₃NO₂ | Bromo at C3, CF₃ at C6 | 284.03 | Solid | Fluorinated drug research |
| Methyl 3-(diMethoxyMethyl)picolinate | 133155-81-4 | C₁₀H₁₃NO₄ | DiMethoxyMethyl at C3 | 211.21 | Solid | Biochemical reagent |
| Methyl 3-amino-6-methoxypicolinate | 938439-54-4 | C₈H₁₀N₂O₃ | Amino at C3, methoxy at C6 | 182.18 | Solid | Nucleophilic reaction studies |
| Methyl picolinate | 2459-07-6 | C₇H₇NO₂ | No substituents | 137.14 | Liquid | General organic synthesis |
This compound
- Reactivity : The dibromomethyl group enhances electrophilicity, making it suitable for nucleophilic substitution or Suzuki-Miyaura coupling reactions. The dual bromine atoms act as efficient leaving groups .
- Applications : Valued in synthesizing complex molecules for medicinal chemistry due to its ability to introduce functionalized pyridine scaffolds.
Methyl 3-(bromomethyl)picolinate
- Reactivity: A single bromine atom offers less steric hindrance, enabling selective mono-substitution reactions.
- Applications : Intermediate in antiviral and anticancer drug synthesis .
Methyl 3-bromo-6-(trifluoromethyl)picolinate
- Reactivity : The trifluoromethyl group at C6 withdraws electron density, stabilizing the pyridine ring and directing electrophilic attacks to C3.
- Applications : Used in fluorinated compound research, particularly for CNS-targeting drugs .
Methyl 3-(diMethoxyMethyl)picolinate
- Reactivity : Methoxy groups donate electron density, reducing electrophilicity and increasing solubility in polar solvents.
- Applications: Biochemical studies requiring stable, non-reactive pyridine derivatives .
Methyl 3-amino-6-methoxypicolinate
- Reactivity: The amino group at C3 participates in condensation and acylation reactions.
- Applications : Building block for heterocyclic amines in agrochemicals .
Methyl Picolinate
Research Findings and Industrial Relevance
- Synthetic Efficiency : this compound is synthesized in high yields (≥80%) via bromination of methyl picolinate derivatives, similar to methods described for analogs in .
- Thermal Stability : Brominated picolinates decompose at elevated temperatures, releasing corrosive HBr gas. This contrasts with methoxy-substituted analogs, which exhibit higher thermal stability .
- Market Availability: Priced competitively (e.g., €410/2500mg from CymitQuimica), it is costlier than non-brominated derivatives due to synthetic complexity .
Biological Activity
Methyl 3-(dibromomethyl)picolinate is a halogenated derivative of picolinic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine atoms, which are known to enhance biological interactions through various mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 30 µg/mL |
These findings highlight the compound's efficacy in inhibiting pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: HeLa Cell Line
- Treatment : Cells treated with varying concentrations of this compound.
- Results : A dose-dependent increase in apoptosis was observed, with significant cell death at concentrations above 25 µg/mL.
The compound's ability to target cancer cells while sparing normal cells underscores its potential therapeutic application in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The bromine atoms enhance the electrophilic character of the compound, facilitating interactions with nucleophiles in biological systems.
- DNA Interaction : Preliminary studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to assess the toxicity of this compound. Preliminary toxicity studies indicate that at lower concentrations, the compound exhibits minimal cytotoxicity towards normal human fibroblast cells. However, further comprehensive toxicological evaluations are necessary to establish its safety profile for potential therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
